molecular formula C11H12N2 B2736804 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile CAS No. 1781798-08-0

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile

Cat. No.: B2736804
CAS No.: 1781798-08-0
M. Wt: 172.231
InChI Key: RIPKZSCHFQWKQI-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is a chemical compound with the molecular formula C11H12N2 It is a derivative of quinoline, featuring a methyl group at the 6th position and a cyano group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis often begins with quinoline or its derivatives as the starting material.

  • Functionalization: The quinoline ring undergoes functionalization to introduce the cyano group at the 2nd position. This can be achieved through various methods, such as nucleophilic substitution reactions.

  • Hydrogenation: The final step involves the hydrogenation of the quinoline ring to form the tetrahydroquinoline structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinone derivatives and other oxidized forms.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its effects on various biological targets.

Medicine: Due to its biological activity, 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile is being investigated for its potential use in pharmaceuticals. It may serve as a precursor for the development of new drugs.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also bind to enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Quinoline: The parent compound of 6-Methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

  • 6-Methylquinoline: A related compound without the tetrahydro modification.

  • 2-Cyanopyridine: A compound with a similar cyano group but a different heterocyclic structure.

Uniqueness: this compound is unique due to its tetrahydroquinoline structure, which provides enhanced stability and reactivity compared to its parent quinoline. This structural feature makes it particularly useful in various chemical and biological applications.

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroquinoline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPKZSCHFQWKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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